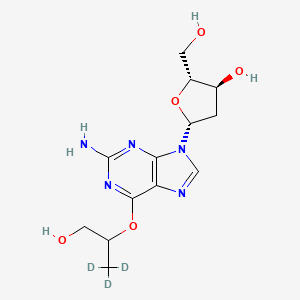
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is a synthetic nucleoside analog. It is a modified form of 2’-deoxyguanosine, where the O6 position of the guanine base is substituted with a 2-hydroxy-1-methylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 typically involves multiple steps. The starting material is usually 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the 2-hydroxy-1-methylethyl group at the O6 position. Common reagents used in these reactions include alkylating agents and protecting groups to ensure selective modification of the guanine base.
Industrial Production Methods
Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The 2-hydroxy-1-methylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the O6 position .
科学的研究の応用
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is used in DNA research to investigate the effects of modifications on DNA structure and function.
作用機序
The mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can affect DNA replication and repair processes. The 2-hydroxy-1-methylethyl group at the O6 position can interfere with base pairing and hydrogen bonding, leading to changes in DNA structure and function. This can result in altered gene expression and cellular responses .
類似化合物との比較
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group at the O6 position.
O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the O6 position.
Uniqueness
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is unique due to the presence of the 2-hydroxy-1-methylethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA modifications and developing therapeutic agents .
特性
分子式 |
C13H19N5O5 |
|---|---|
分子量 |
328.34 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[2-amino-6-(1,1,1-trideuterio-3-hydroxypropan-2-yl)oxypurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1/i1D3 |
InChIキー |
DPRKTPGJARCDPS-HNKVRCEBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


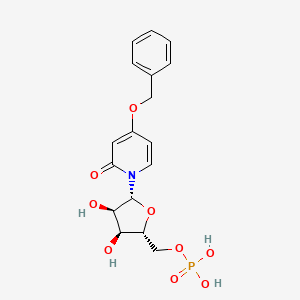
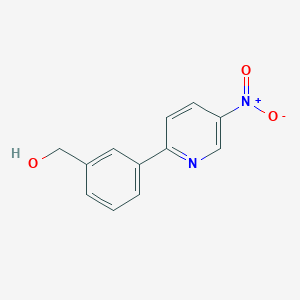
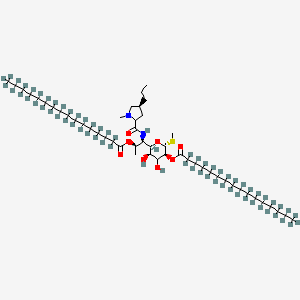
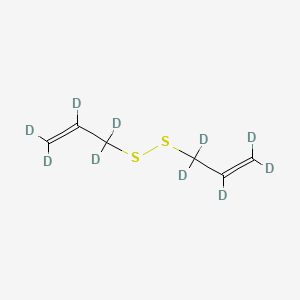
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
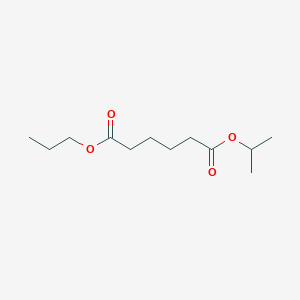
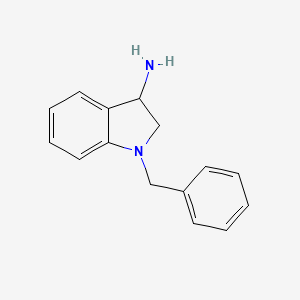
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

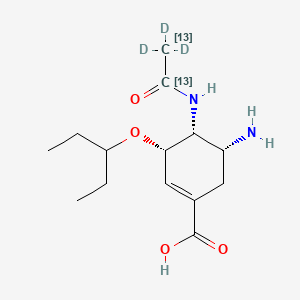
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

